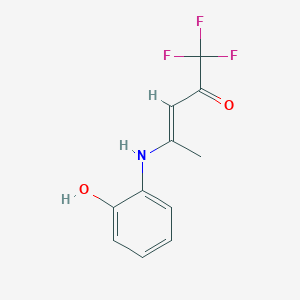

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one

Description

The compound (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one (CAS: 303986-90-5) is a fluorinated enaminone characterized by a trifluoromethyl group, a conjugated enone system, and a 2-hydroxyanilino substituent.

Key features:

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHESDHPBOHGDLD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one typically involves the reaction of 2-hydroxyaniline with a trifluoromethyl-containing precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic 1,4-Addition (Conjugate Addition)

The enone system undergoes Michael addition due to conjugation between the carbonyl and alkene groups. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon.

Example Reaction:

(E)-1,1,1-Trifluoro-4-(2-hydroxyanilino)-3-penten-2-one + Grignard Reagent →

Product : 1,1,1-Trifluoro-4-(2-hydroxyanilino)-3-pentanol-2-one (after protonation).

Mechanistic Insights :

-

Nucleophiles (e.g., RMgX, amines) attack the β-carbon (C4), forming a stabilized enolate intermediate .

-

The trifluoromethyl group lowers the LUMO energy of the enone, accelerating reactivity .

Tautomerism and Enol-Keto Equilibria

The compound may exhibit enol-keto tautomerism via proton transfer between the β-keto group and the α,β-unsaturated system.

Key Observations :

-

In nonpolar solvents (e.g., CDCl₃), the keto form dominates due to intramolecular hydrogen bonding between the 2-hydroxyanilino group and the carbonyl oxygen .

-

In polar solvents (e.g., DMSO), the enol form becomes significant, enabling reactivity as a nucleophile .

Equilibrium :

textKeto form (E)-CF₃-C(=O)-CH=CH-NHAr-OH ↔ Enol form CF₃-C(OH)-CH₂-CH=NAr-OH

Condensation Reactions

The β-keto group participates in Claisen or Knorr-type condensations with active methylene compounds.

Example :

this compound + Acetylacetone →

Product : Trifluoromethyl-substituted cyclopentenone derivative (via dehydrative cyclization) .

Conditions :

Cyclization via Intramolecular Hydrogen Bonding

The 2-hydroxyanilino group facilitates chelation-assisted cyclization , forming heterocyclic frameworks.

Example :

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes intramolecular cyclization to yield a quinoline derivative :

text(E)-CF₃-C(=O)-CH=CH-NHAr-OH → CF₃-substituted quinolin-2(1H)-one

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the aniline nitrogen on the β-carbon.

Electrophilic Aromatic Substitution (EAS)

The 2-hydroxyanilino group directs electrophiles to the para position relative to the hydroxyl group.

Example Reaction :

this compound + HNO₃ →

Product : Nitro-substituted derivative at the para position of the aniline ring .

Regioselectivity :

Reduction of the Enone System

The α,β-unsaturated ketone is reduced selectively under controlled conditions.

Catalytic Hydrogenation :

-

H₂/Pd-C reduces the C=C bond to yield 1,1,1-trifluoro-4-(2-hydroxyanilino)-3-pentanol-2-one .

-

NaBH₄ selectively reduces the carbonyl to a secondary alcohol .

Mechanistic and Synthetic Considerations

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy against various pathogens. For instance, studies on related fluorinated compounds have shown promising results against bacteria such as Escherichia coli and Staphylococcus aureus .

Anti-Cancer Properties

Fluorinated compounds are often explored for their anti-cancer properties due to their ability to interfere with cellular processes. The structural features of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one may allow it to act on specific cancer pathways. Preliminary studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Photophysical Properties

The incorporation of fluorine atoms often enhances the photophysical properties of organic compounds. This compound could be utilized in the development of fluorescent materials or sensors due to its potential unique light absorption and emission characteristics.

Polymer Chemistry

Fluorinated compounds are increasingly used in polymer chemistry to modify the surface properties of materials. The compound can serve as a monomer or additive in the synthesis of polymers with enhanced chemical resistance and thermal stability. Its application in creating coatings that repel water and oils is particularly noteworthy .

Synthesis and Characterization

A study demonstrated a one-pot synthesis approach for related fluorinated flavones, showcasing the utility of hydroxyl groups in facilitating reactions under mild conditions. This method could be adapted for synthesizing this compound efficiently .

Computational Studies

Computational analysis using Density Functional Theory (DFT) has been employed to predict the molecular behavior and reactivity of similar compounds. These studies provide insights into the electronic structure and stability of this compound, aiding researchers in understanding its potential applications further .

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound A : (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one (CAS: Not specified)

- Structure: Replaces the hydroxy group with a trifluoromethylphenylamino group (C11H7F6NO) .

- Properties : Increased lipophilicity due to the trifluoromethyl group but reduced hydrogen-bonding capacity compared to the target compound.

- Applications : Likely used in materials science due to enhanced thermal stability .

Compound B : (E)-1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one

- Structure: Methoxy substituent instead of hydroxyanilino; shorter enone chain .

- Properties : Methoxy group offers moderate electron-donating effects, improving solubility in organic solvents. Demonstrated photocatalytic synthesis with 87% yield under blue LED irradiation .

- Biological Activity : Copper(II) complexes of similar β-diketones show antibacterial activity against S. aureus comparable to streptomycin .

Compound C : 1,1,1-Trifluoro-4-(pyridin-2-ylamino)-pent-3-en-2-one (CAS: 234112-39-1)

- Structure: Pyridinylamino group replaces hydroxyanilino (C10H9F3N2O) .

- Predicted density: 1.314 g/cm³ .

Electronic and Steric Modifications

Compound D : (S,E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one

- Structure: Bromostyryl and oxetanone groups introduce steric bulk and electronic diversity .

- Synthesis : 76% yield via hypervalent iodine-mediated cyclization; bright yellow oil .

- Applications: Potential use in polymer chemistry due to bromine’s reactivity in crosslinking .

Compound E : (E)-1,1,1-Trifluoro-4-(phenyl-N-1-propyn-3-ylamino)-pent-3-en-2-one

Physical Properties

| Property | Target Compound | Compound B | Compound C |

|---|---|---|---|

| Molecular Weight | Not reported | ~232.2 | 230.19 |

| Predicted Density | Higher (polar) | ~1.3 g/cm³ | 1.314 g/cm³ |

| Boiling Point | Not reported | ~250°C | 253.8°C |

Biological Activity

(E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one

- Molecular Formula : C11H10F3NO2

- Molecular Weight : 245.20 g/mol

- CAS Number : 303986-90-5

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated:

- Inhibition of Bacterial Growth : The compound shows effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest:

- Induction of Apoptosis : this compound may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This indicates a moderate level of antimicrobial activity.

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 µM |

| HeLa (cervical cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These findings suggest promising anticancer potential.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-1,1,1-trifluoro-4-(2-hydroxyanilino)-3-penten-2-one?

The compound is synthesized via condensation reactions between trifluoromethyl ketones and substituted anilines. A representative approach involves reacting propargylamines with trifluoromethyl ketones under mild conditions (e.g., room temperature in dichloromethane), yielding β-enaminones with high stereoselectivity (95% yield for analogous compounds) . Catalytic methods, such as gold-catalyzed fluoroarylation of gem-difluoroallenes, may also introduce trifluoromethyl groups while controlling regiochemistry . Key steps include:

- Step 1 : Activation of the carbonyl group via Lewis acids or protic solvents.

- Step 2 : Nucleophilic attack by the 2-hydroxyaniline moiety.

- Step 3 : Stereochemical control through steric or electronic effects (e.g., bulky substituents favor E isomer formation).

Basic: How is the structural integrity of this compound validated experimentally?

Multiple spectroscopic and crystallographic techniques are used:

- NMR Spectroscopy : and NMR confirm the presence of characteristic signals, such as the trifluoromethyl group ( ppm in NMR) and enaminone protons ( ppm for vinyl protons) .

- X-ray Crystallography : Single-crystal analysis reveals intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) and dihedral angles (e.g., ~31° between the anilino and enaminone planes in analogous structures), stabilizing the E configuration .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 267 for related compounds) .

Advanced: What strategies ensure stereochemical control during synthesis, particularly for the E isomer?

Stereoselectivity is influenced by:

- Substrate Design : Bulky substituents on the aniline or ketone moieties hinder rotation, favoring the E isomer. For example, ortho-hydroxy groups on the aniline restrict conformational flexibility .

- Catalytic Systems : Gold catalysts promote regioselective trifluoromethyl group addition via π-activation of allenes, minimizing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states with planar geometry, enhancing E selectivity .

Advanced: How do intermolecular interactions influence the compound’s solid-state structure and stability?

X-ray studies of analogous compounds reveal:

- Intramolecular Hydrogen Bonds : Bifurcated N–H⋯(O,O) interactions between the amine and carbonyl/hydroxy groups lock the E configuration .

- Intermolecular Packing : Chains formed via O–H⋯O hydrogen bonds propagate along crystallographic axes, enhancing thermal stability .

- Dihedral Angles : A ~31° angle between the aromatic and enaminone planes minimizes steric clashes, optimizing lattice energy .

Data Contradiction: How can researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. 95%)?

Yield variations arise from:

- Purity of Reagents : Trace moisture or impurities in trifluoromethyl ketones reduce reactivity.

- Catalyst Loading : Gold-catalyzed methods require precise stoichiometry (e.g., 2 mol% AuCl) to avoid side-product formation .

- Workup Procedures : Column chromatography vs. recrystallization may recover different product ratios. Systematic replication of conditions (solvent, temperature, catalyst) is critical for validation .

Mechanistic Insight: What reaction pathways explain the formation of the trifluoromethyl group?

The trifluoromethyl group is introduced via:

- Electrophilic Fluorination : Using reagents like Selectfluor® to transfer to electron-rich alkenes .

- Radical Pathways : UV-initiated cleavage of -X bonds (X = I, Br) generates -radicals, which add to α,β-unsaturated carbonyl systems . Computational studies (DFT) model transition states to predict regioselectivity .

Computational Support: Which software tools are recommended for refining the compound’s crystal structure?

- SHELX Suite : SHELXL is widely used for small-molecule refinement, handling high-resolution data and twinned crystals. It optimizes hydrogen-bonding networks and thermal parameters .

- Mercury (CCDC) : Visualizes packing diagrams and intermolecular interactions, aiding in stability analysis .

Biological Relevance: How can researchers design assays to evaluate this compound’s bioactivity?

While direct evidence is limited, analogous β-enaminones show:

- Enzyme Inhibition : Assays using fluorescence quenching or SPR to measure binding to target proteins (e.g., kinases) .

- Cellular Uptake : Radiolabeling (e.g., ) tracks intracellular distribution in vitro .

- SAR Studies : Modifying the hydroxyanilino group and measuring changes in IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.